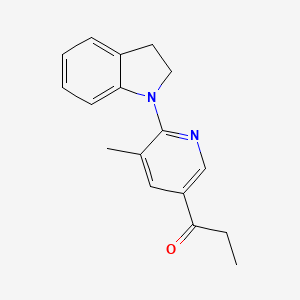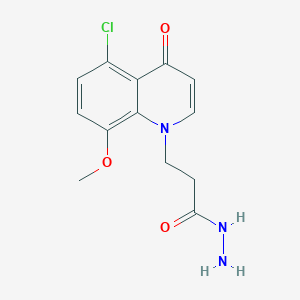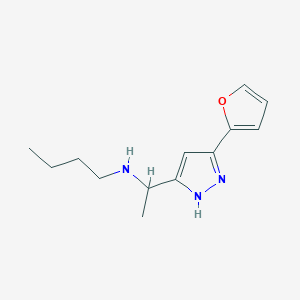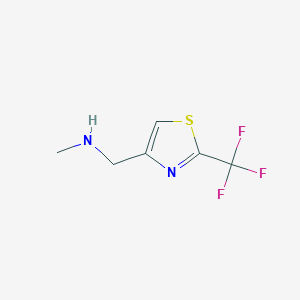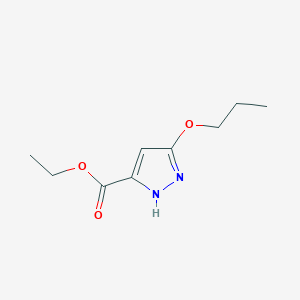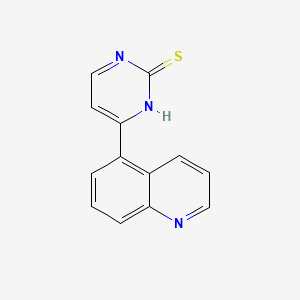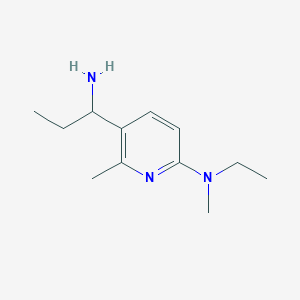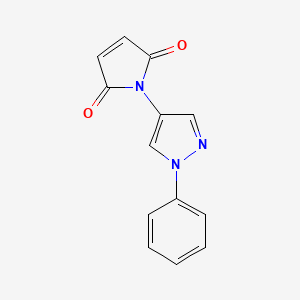
1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrol-2,5-dion ist eine heterocyclische Verbindung, die sowohl einen Pyrazol- als auch einen Pyrrolring enthält.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrol-2,5-dion beinhaltet typischerweise die Reaktion von 1-Phenyl-1H-pyrazol-4-carbonsäure mit Thionylchlorid (SOCl2) zur Bildung des entsprechenden Säurechlorids. Dieser Zwischenstoff wird dann unter wasserfreien Bedingungen mit 1H-Pyrrol-2,5-dion umgesetzt, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung von Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysator umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride. This intermediate is then reacted with 1H-pyrrole-2,5-dione under anhydrous conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrol-2,5-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden.
Reduktion: Die Reduktion kann mit Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) erreicht werden.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am aromatischen Ring und am Pyrazolrest auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurem oder neutralem Medium.
Reduktion: LiAlH4 in wasserfreiem Ether oder NaBH4 in Methanol.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) für die Bromierung und Nucleophile wie Amine für Substitutionsreaktionen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von halogenierten Derivaten oder substituierten Pyrazolen.
Wissenschaftliche Forschungsanwendungen
1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrol-2,5-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Medizin: Wird auf sein Potenzial als Therapeutikum bei der Behandlung verschiedener Krankheiten untersucht.
Wirkmechanismus
Der Wirkmechanismus von 1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrol-2,5-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen beobachteten biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren .
Wirkmechanismus
The mechanism of action of 1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (1-Phenyl-1H-pyrazol-4-yl)methanaminhydrochlorid
- 1-(1-Phenyl-1H-pyrazol-4-yl)ethanamin
- 3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazol-2-oxid
Einzigartigkeit
1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrol-2,5-dion ist einzigartig aufgrund seiner doppelten heterocyclischen Struktur, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Dualität ermöglicht es ihm, an einer größeren Bandbreite chemischer Reaktionen teilzunehmen und mit mehreren biologischen Zielstrukturen zu interagieren, was es zu einer vielseitigen Verbindung in Forschung und industriellen Anwendungen macht.
Eigenschaften
Molekularformel |
C13H9N3O2 |
|---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
1-(1-phenylpyrazol-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H9N3O2/c17-12-6-7-13(18)16(12)11-8-14-15(9-11)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
VFLVYMLTVKWYIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)N3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


